molecular formula C20H26N2O3 B11330698 4-ethoxy-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide

4-ethoxy-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11330698
M. Wt: 342.4 g/mol
InChI Key: DNUQBNBCWVUYOO-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide is an organic compound with a complex structure that includes an ethoxy group, a furan ring, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific conditions. For example, the synthesis might involve the following steps:

    Preparation of 4-ethoxybenzoic acid: This can be achieved by the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.

    Formation of 4-ethoxybenzoyl chloride: The 4-ethoxybenzoic acid is then converted to its acyl chloride derivative using thionyl chloride.

    Coupling with 2-(furan-2-yl)-2-(piperidin-1-yl)ethylamine: The final step involves the reaction of 4-ethoxybenzoyl chloride with 2-(furan-2-yl)-2-(piperidin-1-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Medicine: It has potential as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors. The ethoxy, furan, and piperidine groups could play roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the furan ring, piperidine ring, and ethoxy group in a single molecule allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

4-ethoxy-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C20H26N2O3/c1-2-24-17-10-8-16(9-11-17)20(23)21-15-18(19-7-6-14-25-19)22-12-4-3-5-13-22/h6-11,14,18H,2-5,12-13,15H2,1H3,(H,21,23)

InChI Key

DNUQBNBCWVUYOO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCCCC3

Origin of Product

United States

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